molecular formula C14H17N3OS B2484528 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide CAS No. 1286725-58-3

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2484528
CAS No.: 1286725-58-3
M. Wt: 275.37
InChI Key: YZVUCXRFOSSGFG-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of the Imidazole Derivative: The starting material, 2-methylimidazole, is reacted with an appropriate alkylating agent to introduce the ethyl group.

    Thioether Formation: The resulting intermediate is then reacted with a methylthiolating agent to introduce the methylthio group.

    Amide Bond Formation: Finally, the intermediate is coupled with 2-bromo- or 2-chlorobenzoyl chloride to form the benzamide structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The benzamide structure allows for various substitution reactions, particularly electrophilic aromatic substitution on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced imidazole derivatives.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the benzamide moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide
  • N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(ethylthio)benzamide
  • N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzoic acid

Uniqueness

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)benzamide is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both the imidazole and methylthio groups may enhance its binding affinity and specificity for certain biological targets compared to similar compounds.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-11-15-7-9-17(11)10-8-16-14(18)12-5-3-4-6-13(12)19-2/h3-7,9H,8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVUCXRFOSSGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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